molecular formula C4H5O3- B1229078 2-Oxobutanoate

2-Oxobutanoate

Cat. No. B1229078
M. Wt: 101.08 g/mol
InChI Key: TYEYBOSBBBHJIV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05206135

Procedure details

To a 1 ml solution containing 0.1 M tricine-NaOH, pH 8, 10 mM MgCl2, 0.1 mM thiamine pyrophosphate, and 0.1 mM flavin adenine dinucleotide were added various concentrations of pyruvate (10 μM to 10 mM), α-keto-butyrate (10 μM to 80 mM), or acetolactate (0.15 to 5.5 mM). After allowing the solution to equilibrate with air (21 % O2), the level of dissolved oxygen was monitored by use of a commercially available oxygen-sensitive electrode (Hansatech) and polarographic electronics as described by Sweet et al. (Analytical Biochemistry 107:337 (1980)). In the absence of further additions, negligible oxygen was consumed over a 30 minute period. To initiate the consumption of oxygen, 20 μl of a 2 mg/ml stock solution of acetolactate synthase was added if pyruvate or α-acetolactate were used as substrate, or 5 μl of a 49 mg/ml stock solution of acetolactate synthase was added if α-ketobutyrate was used as substrate. The limiting rate of oxygen consumption at saturating concentrations of pyruvate, α-ketobutyrate, or α-acetolactate are illustrated in Table 1. The concentrations of α-acetolactate or α-ketobutyrate that gave half of the maximum rate (the Michaelis constant) were 1.4 mM and 32 μM, respectively. The rate of oxygen consumption was constant over the range of concentrations of pyruvate examined, indicating that the Michaelis constant for this substrate was substantially lower than 10 μM.
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tricine NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
flavin adenine dinucleotide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N([C:6]([CH2:11][OH:12])([CH2:9]O)CO)[CH2:2][C:3]([OH:5])=[O:4].[OH-:13].[Na+].[Mg+2].[Cl-].[Cl-].CC1[N+](CC2C(N)=NC(C)=NC=2)=CS[C:20]=1[CH2:33][CH2:34][O:35]P(OP(O)(O)=O)(O)=O.[Cl-]>>[CH3:20][CH:33]([O:5][C:3]([CH3:2])=[O:4])[C:34]([OH:35])=[O:13].[O:12]=[C:11]([CH2:6][CH3:9])[C:34]([O-:35])=[O:13] |f:0.1.2,3.4.5,6.7|

Inputs

Step One
Name
solution
Quantity
1 mL
Type
reactant
Smiles
Name
tricine NaOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC(=O)O)C(CO)(CO)CO.[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-]
Name
flavin adenine dinucleotide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added various
CONCENTRATION
Type
CONCENTRATION
Details
concentrations of pyruvate (10 μM to 10 mM), α-keto-butyrate (10 μM to 80 mM), or acetolactate (0.15 to 5.5 mM)
CUSTOM
Type
CUSTOM
Details
In the absence of further additions, negligible oxygen was consumed over a 30 minute period
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the consumption of oxygen, 20 μl of a 2 mg/ml stock solution of acetolactate synthase
ADDITION
Type
ADDITION
Details
was added if pyruvate or α-acetolactate
ADDITION
Type
ADDITION
Details
was added if α-ketobutyrate
CUSTOM
Type
CUSTOM
Details
The limiting rate of oxygen consumption
CONCENTRATION
Type
CONCENTRATION
Details
at saturating concentrations of pyruvate, α-ketobutyrate, or α-acetolactate

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)OC(=O)C
Name
Type
product
Smiles
O=C(C(=O)[O-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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